N-(4-Chloro-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-(4-ethylphenoxy)acetamide
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Overview
Description
N-(4-Chloro-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-(4-ethylphenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a chloro-substituted phenyl ring, an oxazolo-pyridine moiety, and an ethylphenoxy acetamide group, which collectively contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-(4-ethylphenoxy)acetamide typically involves multi-step organic reactions One common approach starts with the preparation of the oxazolo-pyridine intermediate, which is then coupled with the chloro-substituted phenyl ring through a series of nucleophilic substitution reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chloro-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-furamide: Shares a similar oxazolo-pyridine core but differs in the substituent groups.
N-(4-Chloro-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-(4-methylphenoxy)acetamide: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
N-(4-Chloro-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-(4-ethylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features enable it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3/c1-2-14-5-8-16(9-6-14)28-13-20(27)25-15-7-10-18(23)17(12-15)22-26-21-19(29-22)4-3-11-24-21/h3-12H,2,13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJIFIXXDDNTOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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